molecular formula C22H20BrFN2O3S B297223 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(2-fluorophenyl)acetamide

2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(2-fluorophenyl)acetamide

Katalognummer B297223
Molekulargewicht: 491.4 g/mol
InChI-Schlüssel: PGKJYHQTYCOLDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(2-fluorophenyl)acetamide, commonly known as BMS-986205, is a novel small molecule inhibitor that has shown promising results in the field of cancer research. It is a potent and selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression.

Wirkmechanismus

BMS-986205 selectively binds to the bromodomains of 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(2-fluorophenyl)acetamide proteins, which are responsible for recognizing and binding to acetylated histones. This prevents the recruitment of 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(2-fluorophenyl)acetamide proteins to chromatin, leading to the downregulation of oncogenic genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
BMS-986205 has been shown to have potent anti-tumor activity in preclinical models of various types of cancer, including leukemia, lymphoma, and solid tumors. It has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy. In addition, BMS-986205 has been shown to have immunomodulatory effects, which may enhance the anti-tumor immune response.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of BMS-986205 is its selectivity for 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(2-fluorophenyl)acetamide proteins, which reduces the potential for off-target effects. In addition, BMS-986205 has demonstrated good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of BMS-986205 is its poor solubility, which may limit its use in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for the development of BMS-986205. One area of interest is the combination of BMS-986205 with other therapies, such as chemotherapy or immunotherapy, to enhance its anti-tumor activity. Another area of interest is the development of more potent and selective 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(2-fluorophenyl)acetamide inhibitors with improved pharmacokinetic properties. Finally, the use of BMS-986205 in the treatment of other diseases, such as inflammatory disorders or viral infections, is also an area of active research.
In conclusion, BMS-986205 is a promising small molecule inhibitor that has shown potent anti-tumor activity in preclinical models of various types of cancer. Its selectivity for 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(2-fluorophenyl)acetamide proteins and good pharmacokinetic properties make it an attractive candidate for further development as a cancer therapy. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesemethoden

The synthesis of BMS-986205 involves a multi-step process that starts with the reaction of 4-bromoaniline with 4-methylbenzylsulfonyl chloride to form 4-[(4-bromophenyl)sulfonyl]-N-(4-methylphenyl)aniline. This intermediate is then reacted with 2-fluoroacetophenone in the presence of a base to form the final product, 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(2-fluorophenyl)acetamide.

Wissenschaftliche Forschungsanwendungen

BMS-986205 has been extensively studied for its potential use in cancer therapy. 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(2-fluorophenyl)acetamide proteins play a critical role in the regulation of gene expression, and aberrant expression of these proteins has been implicated in the development and progression of various types of cancer. BMS-986205 has been shown to inhibit the activity of 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(2-fluorophenyl)acetamide proteins, leading to the downregulation of oncogenic genes and the induction of apoptosis in cancer cells.

Eigenschaften

Molekularformel

C22H20BrFN2O3S

Molekulargewicht

491.4 g/mol

IUPAC-Name

2-[(4-bromophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C22H20BrFN2O3S/c1-16-6-8-17(9-7-16)14-26(30(28,29)19-12-10-18(23)11-13-19)15-22(27)25-21-5-3-2-4-20(21)24/h2-13H,14-15H2,1H3,(H,25,27)

InChI-Schlüssel

PGKJYHQTYCOLDG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN(CC(=O)NC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)Br

Kanonische SMILES

CC1=CC=C(C=C1)CN(CC(=O)NC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.